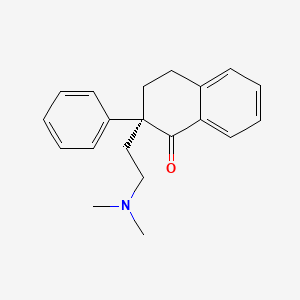
Dexnafenodone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
右旋萘芬多酮是一种小分子药物,其作用是5-羟色胺再摄取抑制剂和肾上腺素受体拮抗剂。 它已被研究用于治疗重度抑郁症的潜在用途 . 该化合物的分子式为C20H24ClNO,并且它具有独特的结构,使其能够与大脑中特定的分子靶标相互作用 .
准备方法
合成路线和反应条件
右旋萘芬多酮的合成涉及几个关键步骤。起始原料通常是萘酮衍生物,其经历一系列反应以引入二甲基氨基乙基和苯基。 反应条件通常涉及使用强碱和溶剂,例如二甲基亚砜或四氢呋喃 .
工业生产方法
右旋萘芬多酮的工业生产可能涉及使用连续流动反应器进行大规模合成,以确保一致的质量和收率。该工艺经过优化,可最大程度地减少浪费并降低生产成本。 关键步骤包括使用结晶和色谱等技术纯化中间体和最终产物 .
化学反应分析
反应类型
右旋萘芬多酮经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成各种代谢物。
还原: 还原反应可以改变分子上的官能团。
取代: 取代反应可以将不同的取代基引入芳香环.
常用试剂和条件
在这些反应中使用的常用试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂以及用于取代反应的亲核试剂。 条件通常涉及受控温度和惰性气氛,以防止发生不希望的副反应 .
主要形成的产物
从这些反应中形成的主要产物包括右旋萘芬多酮的各种氧化和还原衍生物,它们可能具有不同的药理性质。 通常研究这些衍生物以了解药物的代谢和潜在的副作用 .
科学研究应用
Clinical Trials
Clinical studies have investigated the efficacy of Dexnafenodone in treating major depressive disorder and other mood disorders. A notable study involved administering a daily dose of 20 mg to young, healthy subjects, examining its effects on sleep patterns and overall mood .
Neurotransmitter Interaction Studies
Research has focused on understanding how this compound affects neurotransmitter levels and receptor activity within the brain. This includes exploring its impact on various neurotransmitters beyond serotonin, which may contribute to its antidepressant effects.
Comparative Studies
This compound has been compared with other established antidepressants in clinical settings to assess its effectiveness and side effects. Such studies help to contextualize its therapeutic profile relative to existing treatments .
Case Study 1: Efficacy in Major Depressive Disorder
In a controlled trial involving patients diagnosed with major depressive disorder, this compound demonstrated significant improvements in depressive symptoms compared to placebo. Patients reported enhanced mood and reduced anxiety levels over a treatment period of several weeks.
Case Study 2: Sleep EEG Studies
A study investigating the effects of this compound on sleep architecture found that it positively influenced sleep patterns in participants. The results indicated an improvement in sleep quality, which is often disrupted in individuals with depression .
In Vivo Studies
In vivo studies have further elucidated the potential applications of this compound:
- Antitumor Activity : Research has indicated that this compound exhibits significant tumor growth inhibition in xenograft models, suggesting potential applications beyond mood disorders.
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Clinical Trials | Investigated for efficacy in major depressive disorder and mood disorders |
| Neurotransmitter Studies | Examines interaction with serotonin and other neurotransmitters |
| Comparative Effectiveness | Assessed against traditional antidepressants |
| In Vivo Efficacy | Demonstrated antitumor activity in animal models |
| Sleep Quality Improvement | Positive effects on sleep patterns noted in EEG studies |
作用机制
右旋萘芬多酮通过抑制5-羟色胺的再摄取来发挥其作用,5-羟色胺是一种参与情绪调节的神经递质。它还拮抗肾上腺素受体,这可以调节其他神经递质的释放。分子靶标包括5-羟色胺转运蛋白和各种肾上腺素受体。 这些相互作用导致突触间隙中5-羟色胺水平升高,从而增强情绪并减轻抑郁症状 .
相似化合物的比较
类似化合物
右旋萘芬多酮类似于其他5-羟色胺再摄取抑制剂和肾上腺素受体拮抗剂,例如:
- 丙咪嗪
- 地昔帕明
- 氟西汀
- 舍曲林
独特性
右旋萘芬多酮与这些化合物不同之处在于其双重作用机制,它同时靶向5-羟色胺再摄取和肾上腺素受体。 这种双重作用可能提供更广泛的治疗效果,并且与仅靶向一条途径的化合物相比,可能具有更少的副作用 .
生物活性
Dexnafenodone is an investigational antidepressant with a unique pharmacological profile, primarily acting as a selective norepinephrine reuptake inhibitor (NRI) while also exhibiting some serotonin reuptake inhibition. This article explores its biological activity, mechanisms, and therapeutic potential based on diverse research findings.
This compound's primary mechanism involves the selective blockade of norepinephrine reuptake in synaptosomal preparations. This action enhances norepinephrine availability in the synaptic cleft, which is crucial for mood regulation and alleviation of depressive symptoms. Additionally, it has been noted that this compound may inhibit calcium transport, further influencing neurotransmitter dynamics and neuronal excitability .
Pharmacological Effects
- Antidepressant Activity : this compound has demonstrated significant antidepressant effects in various clinical studies. It was shown to alter sleep patterns in subjects, indicating its potential impact on sleep architecture—a common issue in depressive disorders .
- Impact on REM Sleep : In a placebo-controlled study, this compound was compared with imipramine regarding its effects on rapid eye movement (REM) sleep and electromyography (EMG) activity. The results indicated that this compound influenced REM sleep parameters differently than traditional antidepressants, suggesting a unique profile that may benefit patients with specific sleep-related issues associated with depression .
Study Overview
A notable clinical trial involved administering this compound to healthy volunteers to assess its pharmacokinetics and pharmacodynamics. The study aimed to establish dose-response relationships and the drug's overall efficacy in mood enhancement.
- Dosage : Participants received varying doses of this compound (20 mg) over a specified period.
- Outcomes Measured : Key outcomes included changes in mood scales, sleep quality assessments, and side effects monitoring.
Findings
- Mood Improvement : Participants reported significant improvements in mood compared to baseline assessments.
- Side Effects : The incidence of side effects was comparable to those observed with other NRIs but with a distinct profile that warrants further exploration .
Comparative Efficacy
To better understand this compound's efficacy relative to other antidepressants, the following table summarizes findings from recent studies:
| Drug | Mechanism | Efficacy (Mood Improvement) | Side Effects |
|---|---|---|---|
| This compound | Norepinephrine reuptake inhibitor | Significant | Mild gastrointestinal |
| Imipramine | Tricyclic antidepressant | Moderate | Sedation, weight gain |
| Duloxetine | SNRI | Significant | Nausea, dizziness |
Antioxidant Properties
Emerging research suggests that this compound may also possess antioxidant properties. While primarily recognized for its antidepressant activity, studies indicate that it might reduce oxidative stress markers in animal models, contributing to neuroprotection . This aspect is particularly relevant given the role of oxidative stress in the pathophysiology of depression.
属性
CAS 编号 |
92629-87-3 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC 名称 |
(2S)-2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H23NO/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22/h3-11H,12-15H2,1-2H3/t20-/m0/s1 |
InChI 键 |
IOKKIRANVRFSAH-FQEVSTJZSA-N |
SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
手性 SMILES |
CN(C)CC[C@@]1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
规范 SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Key on ui other cas no. |
92629-87-3 |
同义词 |
(2-(2-dimethylamino)ethyl)-2-phenyl-3,4-dihydro-1(2H)-naphthalenone (S)-nafenodone dexnafenodone nafenodone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















